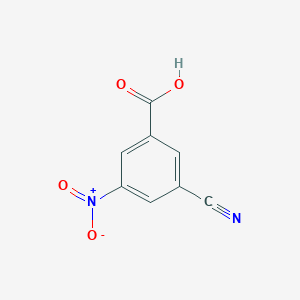

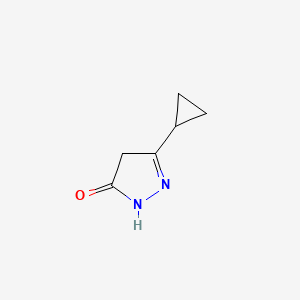

3-Cyclopropyl-4,5-dihydro-1H-pyrazol-5-one

カタログ番号 B1358205

CAS番号:

26502-92-1

分子量: 124.14 g/mol

InChIキー: NDQDORROJIYSBZ-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

科学的研究の応用

Synthesis and Biological Evaluation

- 3-Cyclopropyl-5-(4-substituted)-1-phenyl-4,5-dihydro-1H-pyrazoles have been synthesized and evaluated for biological activities. A convenient synthesis method in a biphasic system has been developed, highlighting the compound's potential in biological applications (Burde & Rahatgaonkar, 2019).

Ultrasonic Preparation and Reactivity

- The synthesis of 1H-pyrazole derivatives, including 3-Cyclopropyl-4,5-dihydro-1H-pyrazol-5-one, has been achieved using ultrasound-assisted preparation, demonstrating an efficient and novel method for producing these compounds (Guesmi & Hamadi, 2021).

Catalysis and Chemical Reactions

- These compounds are successfully employed in palladium-catalyzed direct arylations, showing potential in catalytic applications and synthesis of complex chemical structures without decomposing the cyclopropyl unit (Sidhom et al., 2018).

Synthesis in Various Solvents

- Synthesis of 5-Perfluorophenyl 4,5-dihydro-1H-pyrazoles, including variations with 3-Cyclopropyl, has been achieved in different solvents like water, highlighting water as an efficient and environmentally friendly method (Pang et al., 2007).

Photolysis and Chemical Transformations

- Photolysis of 3H-pyrazoles leads to the formation of cyclopropenyl alcohols, indicating the compound's reactivity and potential in producing novel chemical entities (Hamdi et al., 2005).

Structural Characterization and Analysis

- The structural characterization of pyrazoline compounds, which include 3-Cyclopropyl variants, has been extensively studied, providing insights into their molecular structure and intermolecular interactions (Delgado et al., 2020).

特性

IUPAC Name |

3-cyclopropyl-1,4-dihydropyrazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c9-6-3-5(7-8-6)4-1-2-4/h4H,1-3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDQDORROJIYSBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NNC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyclopropyl-4,5-dihydro-1H-pyrazol-5-one | |

Synthesis routes and methods

Procedure details

To a solution of methyl-3-cyclopropyl-3-oxopropionate (10 g) and acetic acid (28 mL) in a round bottom flask under argon was added hydrazine hydrate (2.25 g). The mixture was immersed into an oil bath and heated to 100° C. overnight. The reaction vessel was then cooled and the acetic acid was evaporated in vacuo and the remaining solid was added to 1 N aqueous sodium hydroxide solution. The resulting precipitate was collected by filtration and washed with water and cold ether to afford the desired 5-cyclopropyl-2,4-dihydro-pyrazol-3-one (8.2 g) as a beige solid.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

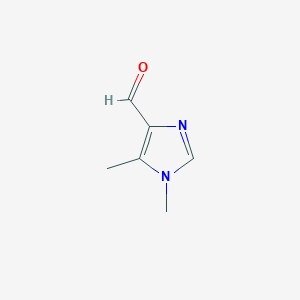

![6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde](/img/structure/B1358141.png)